N,4,5-triphenyl-3-thiophenecarboxamide
Description
N,4,5-Triphenyl-3-thiophenecarboxamide is a thiophene-based carboxamide derivative characterized by a central thiophene ring substituted at the 3-position with a carboxamide group and phenyl groups at the 4- and 5-positions. The structural rigidity imparted by the phenyl substituents enhances its stability and modulates interactions with biological targets, such as enzymes or microbial cell membranes .
Properties
Molecular Formula |
C23H17NOS |
|---|---|
Molecular Weight |
355.5g/mol |
IUPAC Name |
N,4,5-triphenylthiophene-3-carboxamide |
InChI |
InChI=1S/C23H17NOS/c25-23(24-19-14-8-3-9-15-19)20-16-26-22(18-12-6-2-7-13-18)21(20)17-10-4-1-5-11-17/h1-16H,(H,24,25) |
InChI Key |
ZMUCBEWSJPNQQT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The activity of thiophenecarboxamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Thermodynamic Stability: Fused-ring systems (e.g., thienopyridines) exhibit greater conformational rigidity, which may enhance binding affinity but reduce synthetic accessibility .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Substituents at the carboxamide and thiophene positions critically determine biological activity. For instance, replacing phenyl with acetylphenyl (as in ) alters electronic properties, while fused rings (as in ) expand target selectivity.
- Unanswered Questions : The exact mechanism of action of this compound remains unclear. Comparative studies with Compounds I and II suggest that in vitro assays against Gram-positive/negative bacteria and fungi are warranted .
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